

5-Chloro-3-(trifluoromethyl)pyridin-2-ol chemical properties

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Compound of Interest

Compound Name: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B164736

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5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **5-Chloro-3-(trifluoromethyl)pyridin-2-ol**, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document summarizes available data on its properties, outlines potential synthetic approaches based on related compounds, and discusses its relevance in the context of drug development, particularly as a potential inhibitor of phosphopantetheinyl transferase (PptT).

Chemical and Physical Properties

Quantitative data for **5-Chloro-3-(trifluoromethyl)pyridin-2-ol** is not extensively available in published literature. The following tables summarize the available information from chemical suppliers and computational predictions.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	1214342-70-7	[1] [2]
Molecular Formula	C ₆ H ₃ ClF ₃ NO	[1] [3]
Molecular Weight	197.54 g/mol	[1] [3]
Physical Form	Liquid (unconfirmed)	[3]
Purity	Typically ≥97%	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Table 2: Spectroscopic and Computational Data

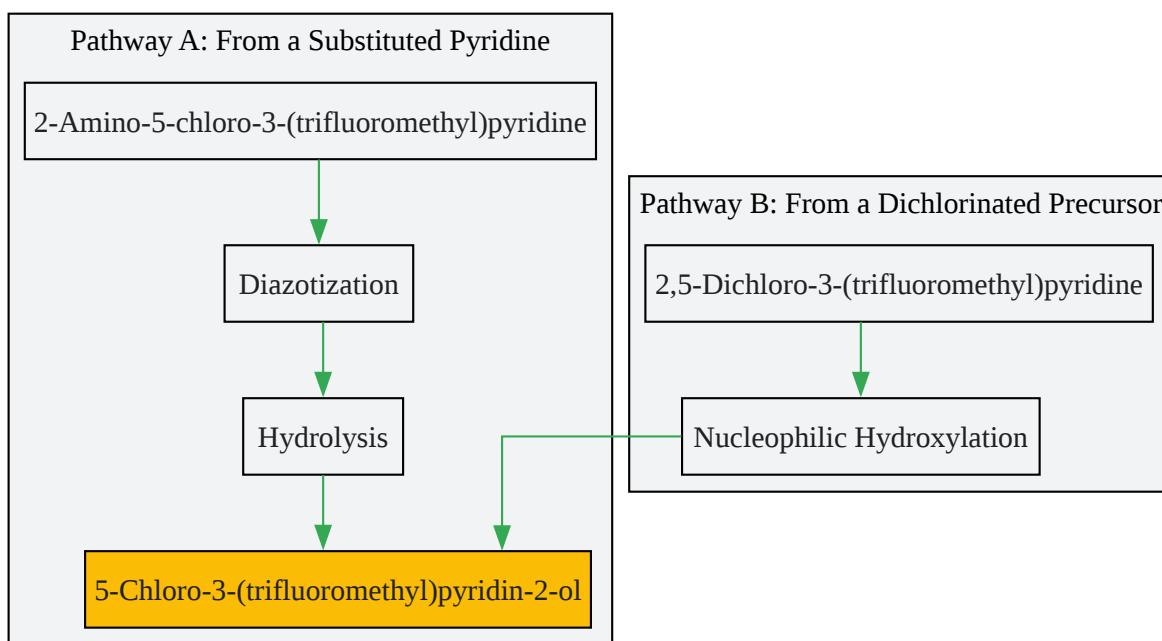
Data Type	Information
¹ H NMR	Specific spectral data not available. Predicted shifts would be influenced by the electron-withdrawing trifluoromethyl group and the chloro and hydroxyl substituents on the pyridine ring.
¹³ C NMR	Specific spectral data not available.
Mass Spectrometry	Specific spectral data not available. The expected molecular ion peak would be at m/z 197.54 (for the most common isotopes).
Infrared (IR) Spectroscopy	Specific spectral data not available. Expected characteristic peaks would include O-H stretching for the hydroxyl group and C-F stretching for the trifluoromethyl group.
InChI Key	ZHDJWTAHGYSQQV-UHFFFAOYSA-N

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **5-Chloro-3-(trifluoromethyl)pyridin-2-ol** is not readily available in the scientific literature. However, based on standard organic chemistry principles and published syntheses of related substituted pyridin-2-ones, several potential synthetic routes can be proposed.

Proposed Synthetic Pathways

Logical Flow for Potential Synthesis:



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Caption: Potential synthetic routes to **5-Chloro-3-(trifluoromethyl)pyridin-2-ol**.

Example Experimental Protocol (Hypothetical, based on related transformations)

Synthesis of a 2-Hydroxypyridine via Diazotization of an Aminopyridine (General Procedure):

- **Dissolution:** The starting aminopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).
- **Diazotization:** A solution of sodium nitrite in water is added dropwise to the aminopyridine solution while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the diazonium salt.
- **Hydrolysis:** The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of **5-Chloro-3-(trifluoromethyl)pyridin-2-ol** are not available. However, based on its structure, the following reactivity can be anticipated:

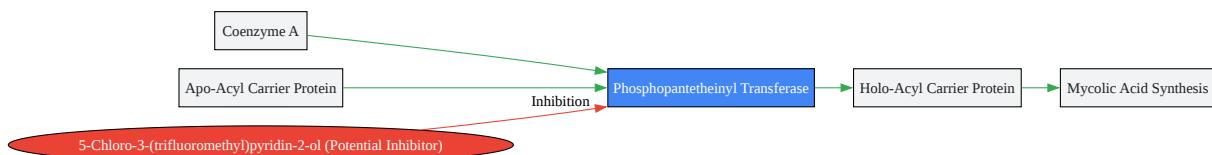
- **Tautomerism:** 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The position of this equilibrium is influenced by the substituents and the solvent.
- **Acidity:** The hydroxyl group is acidic and can be deprotonated with a suitable base.
- **Nucleophilic Substitution:** The chloro substituent may be susceptible to nucleophilic aromatic substitution under certain conditions.
- **Stability:** The trifluoromethyl group is generally stable to a wide range of reaction conditions. The compound should be stored in an inert atmosphere at room temperature.[\[1\]](#)

Biological Activity and Drug Development Potential

Phosphopantetheinyl Transferase (PptT) Inhibition

The trifluoromethylpyridine scaffold is of significant interest in the development of inhibitors for phosphopantetheinyl transferase (PptT). PptT is an essential enzyme in various biosynthetic pathways, including the synthesis of mycolic acids in *Mycobacterium tuberculosis*. Inhibition of PptT is a validated strategy for the development of new anti-tuberculosis drugs. While specific inhibitory data for **5-Chloro-3-(trifluoromethyl)pyridin-2-ol** against PptT has not been found in the public domain, related compounds have been investigated for this purpose.

Signaling Pathway Context:



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Caption: Proposed mechanism of action via PptT inhibition.

Structure-Activity Relationship (SAR) Considerations

The chemical features of **5-Chloro-3-(trifluoromethyl)pyridin-2-ol** are significant for its potential biological activity:

- Trifluoromethyl Group: This group can enhance metabolic stability and membrane permeability, and its strong electron-withdrawing nature can influence the binding affinity of the molecule to its target.
- Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.
- Hydroxyl Group: This group can participate in hydrogen bonding as both a donor and an acceptor.

- **Chloro Group:** The chlorine atom can be involved in halogen bonding and influences the electronic properties of the pyridine ring.

Further research, including in vitro and in vivo biological evaluations, is necessary to determine the specific activity and therapeutic potential of this compound.

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References

- 1. 1214342-70-7|5-Chloro-3-(trifluoromethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
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